1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-propyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAMQMROPRVESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation Method
Step 1: Preparation of 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole
- Starting from n-propyl bromide, the 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole is synthesized by established halogenation and substitution reactions.
- This intermediate serves as the key substrate for further functionalization.
Step 2: Grignard Reaction and Carboxylation
- Dissolve 2.40 g (8.92 mmol) of 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole in 15 ml methyltetrahydrofuran (METHF).
- Cool the solution to −30 °C.
- Add 5.13 ml (10.26 mmol) of 2.0 M isopropylmagnesium chloride in tetrahydrofuran (THF) dropwise, stirring for 1 hour.
- Add 0.42 ml (10.38 mmol) of ethyl alcohol dropwise.
- Add 9.18 ml (11.94 mmol) of isopropylmagnesium chloride-lithium chloride composite (1.3 M in THF) dropwise at −10 °C.
- React at 5 °C to 15 °C for 1 hour.
- Cool to −10 °C and bubble carbon dioxide gas for 15 minutes to effect carboxylation.
- Add 10 ml hydrochloric acid to quench.
- Extract with 30 ml ethyl acetate.
- Dry organic phase over anhydrous sodium sulfate and concentrate under reduced pressure at 40–50 °C to obtain crude product.
Step 3: Methylation and Purification
- Dissolve crude product in 20 ml THF and 1.5 ml N,N-dimethylformamide (DMF).
- Add 1.23 g (8.92 mmol) potassium carbonate and 497 mg (3.50 mmol) methyl iodide.
- React at 30–40 °C for 24 hours.
- Add 20 ml water and 20 ml ethyl acetate, separate layers.
- Adjust aqueous layer pH to 1–5 with hydrochloric acid.
- Extract aqueous layer with 20 ml ethyl acetate.
- Concentrate organic layer to 3 ml at 40–50 °C under reduced pressure.
- Cool to 0 °C for crystallization.
- Filter and dry under vacuum at 40 °C.
Reaction Conditions and Parameters
| Step | Conditions | Reagents/Materials | Notes |
|---|---|---|---|
| Dissolution and Cooling | −78 °C to 0 °C | THF/METHF solvent | Cooling critical for selectivity |
| Grignard Addition | 0.5–2 hours stirring | Isopropylmagnesium chloride (1:0.8–1.5 molar ratio) | Organometallic reagent for substitution |
| Alcohol Addition | Dropwise at low temperature | Ethyl alcohol | Quenches excess Grignard reagent |
| Second Grignard Addition | −10 °C to 15 °C for 1 hour | Isopropylmagnesium chloride-lithium chloride composite | Enhances reactivity and selectivity |
| Carboxylation | −10 °C, CO2 bubbling for 15 minutes | Carbon dioxide | Introduces carboxylic acid group |
| Acid Quench and Extraction | Room temperature | Hydrochloric acid, ethyl acetate | Isolation of intermediate |
| Methylation | 24 hours at 30–40 °C | Potassium carbonate, methyl iodide, DMF, THF | Methyl ester formation for purification |
| Crystallization and Drying | 0 °C crystallization, vacuum drying at 40 °C | — | Final isolation of pure acid |
Comparison with Other Methods
| Aspect | Traditional Methods | Current Method (Patented 2015) |
|---|---|---|
| Raw Materials | Propiolic acid ethyl ester, sodium azide (toxic) | 1-substituted-4,5-dibromo-1H-1,2,3-triazole |
| Reaction Complexity | Multi-step, hazardous reagents | Simplified, safer, suitable for scale-up |
| Environmental Impact | High due to toxic reagents | Improved, less toxic by-products |
| Yield | Variable, often lower | ~53% yield for 1-propyl derivative |
| Industrial Suitability | Limited | Designed for industrial production |
Research Findings and Notes
- The method provides a practical and scalable approach to synthesize 1-substituted-1H-1,2,3-triazole-4-carboxylic acids with various alkyl substituents including n-propyl.
- The use of Grignard reagents in combination with lithium chloride complexes enhances reaction efficiency and selectivity.
- The carboxylation step using carbon dioxide is rapid and efficient under low temperature, providing a green chemistry advantage.
- Methylation using methyl iodide in the presence of potassium carbonate allows for purification via ester intermediates.
- The overall process avoids the use of highly toxic sodium azide and expensive propiolic acid esters, making it more suitable for industrial application.
- The reaction parameters such as temperature control, solvent choice, and reagent ratios are crucial for optimizing yield and purity.
Summary Table of Key Experimental Data for 1-propyl-1H-1,2,3-triazole-4-carboxylic acid Preparation
| Parameter | Value/Condition |
|---|---|
| Starting material | 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole |
| Solvent | METHF, THF, DMF |
| Grignard reagent | Isopropylmagnesium chloride |
| Temperature range | −78 °C to 40 °C |
| Reaction time | 1–24 hours |
| Carboxylation agent | Carbon dioxide |
| Methylation agent | Methyl iodide |
| Yield | 53% |
| Purification | Crystallization and vacuum drying |
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the propyl group or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity:
Research indicates that derivatives of 1H-1,2,3-triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the carboxylic acid group enhances the solubility and bioavailability of these compounds.
Carbonic Anhydrase Inhibition:
A series of triazole analogs have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase-II (CA-II), an enzyme implicated in various physiological processes and diseases. The synthesized compounds displayed IC50 values ranging from 13.8 to 35.7 µM, indicating their potential as therapeutic agents against conditions such as glaucoma and obesity . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring significantly affect the inhibitory potency.
Anti-inflammatory Properties:
Triazole derivatives have also been investigated for their anti-inflammatory effects. Compounds containing the triazole moiety have been shown to reduce inflammation in various animal models, suggesting their potential use in treating inflammatory diseases .
Agrochemical Applications
Herbicides and Insecticides:
The triazole ring is a key pharmacophore in many agrochemical products. Research indicates that 1-propyl-1H-1,2,3-triazole-4-carboxylic acid can serve as a precursor for synthesizing herbicides and insecticides due to its ability to inhibit specific enzymes in target pests and weeds . The compound's efficacy as a herbicide can be attributed to its structural similarity to naturally occurring plant hormones.
Fungicides:
Triazoles are widely used in agriculture as fungicides. Compounds derived from this compound have shown promising activity against various fungal pathogens that affect crops, thus contributing to improved agricultural productivity .
Material Science Applications
Polymer Chemistry:
The incorporation of triazole units into polymer matrices has been explored for enhancing material properties. Triazoles can improve thermal stability and mechanical strength when used as monomers in polymer synthesis. This application is particularly relevant in developing high-performance materials for industrial uses .
Synthesis of New Compounds
Building Block for Drug Development:
this compound serves as an essential building block in the synthesis of novel pharmaceutical compounds. Its versatile reactivity allows it to participate in various coupling reactions, including “Click” chemistry and Suzuki-Miyaura cross-coupling reactions, facilitating the development of complex molecular architectures with potential biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 1-propyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, triazoles often interact with enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-propyl-1H-1,2,3-triazole-4-carboxylic acid with analogous triazole-4-carboxylic acid derivatives, highlighting key structural, physicochemical, and biological differences:
Physicochemical Properties
- Thermal Stability : Alkyl-substituted derivatives (propyl, ethyl) decompose similarly via decarboxylation, while aryl-substituted analogs exhibit higher stability due to resonance effects .
- Solubility and Permeability : The propyl group balances lipophilicity and solubility, making it more cell-permeable than highly polar zwitterionic derivatives (e.g., thiazol-2-yl analogs) but less active than aromatic derivatives .
Biological Activity
1-Propyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biological pathways. For instance, it may inhibit xanthine oxidase, which is relevant in hyperuricemia and gout treatment. This inhibition can lead to decreased uric acid production and subsequent therapeutic effects .
- Antimicrobial Activity : The triazole ring structure allows for interactions with bacterial cell wall synthesis pathways, leading to antimicrobial effects. Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal properties.
Structure-Activity Relationships (SAR)
The SAR analysis has revealed that modifications to the triazole ring and side chains significantly influence the biological activity of the compound:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1-propyl | 0.21 | Xanthine oxidase inhibitor |
| 9a | 13.8 | Carbonic anhydrase-II inhibitor |
| 4a | Comparable to doxorubicin | Antiproliferative agent |
In a study evaluating various derivatives, it was found that specific substitutions at the 4-position of the triazole ring enhanced inhibitory potency against xanthine oxidase and carbonic anhydrase-II enzymes . The presence of lipophilic groups was associated with increased potency.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various pathogens. In vitro assays demonstrated that derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Anticancer Activity : In a study assessing antiproliferative effects on Jurkat T-cells, compound 4a showed promising results by inducing apoptosis and DNA damage without direct DNA intercalation. This suggests a unique mechanism where the compound may affect mitochondrial function and cellular integrity .
- Enzyme Inhibition Studies : A series of triazole derivatives were synthesized and evaluated for their inhibitory effects on xanthine oxidase and carbonic anhydrase-II. The most potent compounds exhibited IC50 values significantly lower than standard inhibitors like allopurinol and acetazolamide .
Q & A
Q. What challenges exist in establishing structure-activity relationships (SAR) for triazole-carboxylic acid derivatives?
- Methodological Answer : Heterocyclic ring substituents introduce steric and electronic variability. Use combinatorial libraries with varying alkyl chains (C1–C6) and substituents (halogens, methoxy). Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) and correlate activity with computed descriptors (Hammett σ, molar refractivity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
